N-(4-Chloro-2,5-dimethoxyphenyl)acetamide CAS 6938-75-6 properties
N-(4-Chloro-2,5-dimethoxyphenyl)acetamide CAS 6938-75-6 properties
An In-depth Technical Guide to N-(4-Chloro-2,5-dimethoxyphenyl)acetamide (CAS 6938-75-6)
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of N-(4-Chloro-2,5-dimethoxyphenyl)acetamide, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the compound's properties, synthesis, characterization, applications, and safety protocols, grounding all information in authoritative references.
Core Compound Identity and Physicochemical Properties
N-(4-Chloro-2,5-dimethoxyphenyl)acetamide, registered under CAS number 6938-75-6, is a substituted acetanilide derivative. Its structure features a central benzene ring functionalized with chloro, methoxy, and acetamido groups, making it a valuable building block in organic synthesis.[1][2]
Structural and Molecular Data
-
IUPAC Name : N-(4-chloro-2,5-dimethoxyphenyl)acetamide[1]
-
Synonyms : 4-Chloro-2,5-dimethoxyacetanilide, Acetamide, N-(4-chloro-2,5-dimethoxyphenyl)-[2][3]
-
Molecular Weight : 229.66 g/mol [4]
Physicochemical Characteristics
The physical properties of a compound are critical for determining its handling, storage, and application in experimental settings. The data below has been aggregated from various chemical data repositories.
| Property | Value | Source(s) |
| Melting Point | 116-117 °C | [3][4] |
| Boiling Point (Predicted) | 371.3 ± 42.0 °C | [3][4] |
| Density (Predicted) | 1.258 ± 0.06 g/cm³ | [3] |
| pKa (Predicted) | 13.16 ± 0.70 | [3] |
| Appearance | White to off-white solid/powder | [6] |
Synthesis and Strategic Manufacturing Insights
The synthesis of N-(4-Chloro-2,5-dimethoxyphenyl)acetamide is a multi-step process that hinges on the successful preparation of its aniline precursor. The choice of synthetic route for the precursor often depends on the desired scale, purity requirements, and environmental considerations.
Synthesis of Precursor: 2,5-Dimethoxy-4-chloroaniline
The critical intermediate, 2,5-dimethoxy-4-chloroaniline, can be synthesized through several established pathways. The most common industrial approach involves the reduction of a nitrobenzene derivative.
Route A: Catalytic Hydrogenation (Preferred for High Purity)
This method is favored for its clean reaction profile and high yields, avoiding the generation of large amounts of waste like traditional iron powder reductions.[7] The process involves the reduction of 2,5-dimethoxy-4-chloronitrobenzene using hydrogen gas in the presence of a catalyst such as Raney Nickel or Palladium on Carbon (Pd/C).[7]
-
Causality : The choice of a two-stage temperature and pressure profile is critical. An initial high-temperature, high-pressure stage facilitates the rapid reduction of the nitro group, while a subsequent lower-temperature, lower-pressure stage is employed to prevent the undesired side reaction of dechlorination, thus ensuring high selectivity for the target aniline.[7] This level of control is paramount for achieving high purity of the final product.
Route B: Metal-Based Reduction
An alternative laboratory-scale method involves the reduction of 2,5-dimethoxy-4-chloronitrobenzene using zinc powder in an ethanol/water solvent mixture.[8] While effective, this method can be less efficient for large-scale production and may require more rigorous purification steps.[8]
Final Step: Acetylation of 2,5-Dimethoxy-4-chloroaniline
The final step is the N-acetylation of the aniline precursor. This is a standard and typically high-yielding reaction where the amino group of the aniline attacks an acetylating agent.
Workflow Diagram: Synthesis of N-(4-Chloro-2,5-dimethoxyphenyl)acetamide
Caption: Synthetic pathway from the nitro-precursor to the final acetamide product.
Detailed Experimental Protocol: N-Acetylation
The following protocol is a self-validating system designed for high conversion and purity.
-
Reactor Setup : In a three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, dissolve 1 mole equivalent of 2,5-dimethoxy-4-chloroaniline in a suitable solvent (e.g., glacial acetic acid or an inert solvent like ethyl acetate).
-
Reagent Addition : Cool the solution in an ice bath. Slowly add 1.1 mole equivalents of acetic anhydride dropwise via the dropping funnel, ensuring the internal temperature does not exceed 20°C. The slight molar excess of the acetylating agent drives the reaction to completion.
-
Reaction : After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting aniline spot is no longer visible.
-
Work-up and Isolation : Pour the reaction mixture into a beaker containing cold water or ice. The product will precipitate as a solid.
-
Purification : Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any remaining acetic acid. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield a high-purity crystalline solid.[8]
-
Drying : Dry the purified product in a vacuum oven at 50-60°C to a constant weight.
Analytical Characterization and Quality Control
Rigorous analytical testing is essential to confirm the identity, purity, and structure of the synthesized N-(4-Chloro-2,5-dimethoxyphenyl)acetamide.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the acetyl methyl protons (singlet, ~2.2 ppm), two methoxy groups (singlets, ~3.8-3.9 ppm), aromatic protons (singlets or doublets depending on the solvent, ~7-8 ppm), and the amide N-H proton (broad singlet, variable shift). |
| ¹³C NMR | Peaks for the acetyl methyl carbon, two distinct methoxy carbons, aromatic carbons (including those bonded to chlorine, oxygen, and nitrogen), and the amide carbonyl carbon (~168-170 ppm).[9] |
| Mass Spectrometry (EI-MS) | A molecular ion peak (M⁺) corresponding to the molecular weight (m/z ~229/231 due to ³⁵Cl/³⁷Cl isotopes). Key fragmentation patterns would involve the loss of acetyl or methoxy groups.[5] |
| Infrared (IR) Spectroscopy | Characteristic absorption bands: N-H stretching (~3300-3400 cm⁻¹), C=O stretching of the amide (~1650-1680 cm⁻¹), C-O stretching of ethers (~1200-1250 cm⁻¹), and C-Cl stretching.[10] |
| HPLC | Used for purity assessment, typically showing a single major peak for the pure compound with a retention time dependent on the column and mobile phase used. |
Industrial Applications and Research Significance
The primary industrial application of N-(4-Chloro-2,5-dimethoxyphenyl)acetamide is as a crucial intermediate in the synthesis of organic pigments.
Pigment Manufacturing
This compound is a precursor to N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutanamide (also known as 4'-Chloro-2',5'-dimethoxyacetoacetanilide), which is a key component in the production of high-performance diarylide pigments.[11][12] Specifically, it is used to synthesize Pigment Yellow 83, a widely used colorant in plastics, inks, and coatings due to its excellent lightfastness and heat stability.[12]
Diagram: Role as a Pigment Intermediate
Caption: The transformation of the topic compound into Pigment Yellow 83.
Research and Development
In the context of drug discovery and development, substituted anilides and acetamides serve as common scaffolds and building blocks. While specific biological activities for N-(4-Chloro-2,5-dimethoxyphenyl)acetamide are not widely reported, its structural motifs are present in various biologically active molecules. Its availability makes it a useful starting material for creating libraries of novel compounds for screening purposes.[13][14]
Safety, Handling, and Storage
Adherence to safety protocols is mandatory when handling this chemical. The following information is derived from available Safety Data Sheets (SDS).
Hazard Identification
The compound is classified with the following hazards:
-
H302 : Harmful if swallowed.[15]
-
H315 : Causes skin irritation.[15]
-
H319 : Causes serious eye irritation.[15]
-
H335 : May cause respiratory irritation.[15]
GHS Pictogram:
-
GHS07 (Exclamation Mark)[15]
Recommended Handling and PPE
-
Engineering Controls : Handle in a well-ventilated area, preferably within a chemical fume hood.[16]
-
Personal Protective Equipment (PPE) :
Storage and Disposal
-
Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[16]
-
Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[16]
References
- Method for synthesizing 2,5-dimethoxy-4-chloroaniline.
- Chen Hong-bo. The Synthesis of 2,5-Dimethoxy-4-Chloroaniline.
- N-(4-chloro-2,5-dimethoxyphenyl)acetamide. (ChemicalBook)
- Study on preparing 2,5-dimethoxy-4-chloro-aniline with zinc powder as reductant.
- 2,5-Dimethoxy-4-chloroaniline synthesis. (ChemicalBook)
- Method for preparing 2,5-dimethoxy-4-chloroaniline by hydrogenation reduction.
- N-(4-chloro-2,5-dimethoxyphenyl)-2-(2-methoxyphenyl)acetamide - Optional[13C NMR]. (SpectraBase)
- Safety Data Sheet - n-(4-Chloro-2,5-dimethoxyphenyl)acetamide. (CymitQuimica)
- 4'-Chloro-2',5'-dimethoxyacetoacetanilide. (PubChem, CID 78170)
- N-(4-CHLORO-2,5-DIMETHOXYPHENYL)ACETOACETAMIDE. (ChemBK)
- N-(4-Chloro-2,5-dimethoxyphenyl)acetamide 95%. (Advanced ChemBlocks)
- N-(4-Chloro-2,5-dimethoxyphenyl)acetamide. (CAS Common Chemistry)
- N-(4-Chloro-2,5-dimethoxyphenyl)acetamide. (BLDpharm)
- N-(4-chloro-2,5-dimethoxyphenyl)acetamide. (PubChemLite)
- Supplementary Inform
- SAFETY DATA SHEET - 4-Chloroacetanilide. (Fisher Scientific)
- N-(4-chloro-2,5-dimethoxyphenyl)acetamide. (ChemicalBook, CAS 6938-75-6)
- N-(4-Chloro-2,5-dimethoxyphenyl)acetamide. (Hoffman Fine Chemicals)
- Preparation method of 4-Chloro-2,5-dimethoxyacetoace tanilide.
- N-(4-Chloro-2,5-dimethoxyphenyl)
- SAFETY D
- Synthesis of amides directly from carboxylic acids and hydrazines - Supporting Inform
- Acetamide, N-(4-chlorophenyl)-. (NIST WebBook)
- N-(4-chloro-2,5-dimethoxyphenyl)-2-(2,5-dimethylphenoxy)acetamide. (Chemspace)
- (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide...
- 2,5-Dimethoxy-4-chloroaniline 6358-64-1 wiki. (Guidechem)
- Formylation and acetylation of 4-chloroaniline by a Streptomyces sp. (PubMed)
- N-Acetyl-N-(4-chloro-2-nitrophenyl)acetamide Properties. (EPA)
- Acetamide, N-(2,5-dimethoxyphenyl)-2,2-dichloro-. (NIST WebBook)
- Synthesis of N-Substituted Derivatives of N-(4-(N-(5-Chloro-2 methoxyphenyl)sulfamoyl)phenyl)acetamide with Potential Antiurease Activity.
- CAS 13080-75-6: 5-acetyliminodibenzyl. (CymitQuimica)
- 530-75-6 | CAS D
- 1-Azoniabicyclo(3.2.1)
- Chemical Properties of 6-Dodecanol (CAS 6836-38-0). (Cheméo)
- 4-chloro-2,5-DMA (hydrochloride). (Cayman Chemical)
Sources
- 1. N-(4-Chloro-2,5-dimethoxyphenyl)acetamide 95% | CAS: 6938-75-6 | AChemBlock [achemblock.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. N-(4-chloro-2,5-dimethoxyphenyl)acetamide | 6938-75-6 [amp.chemicalbook.com]
- 4. N-(4-chloro-2,5-dimethoxyphenyl)acetamide CAS#: 6938-75-6 [m.chemicalbook.com]
- 5. PubChemLite - N-(4-chloro-2,5-dimethoxyphenyl)acetamide (C10H12ClNO3) [pubchemlite.lcsb.uni.lu]
- 6. guidechem.com [guidechem.com]
- 7. CN102344382A - Method for preparing 2,5-dimethoxy-4-chloroaniline by hydrogenation reduction - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. spectrabase.com [spectrabase.com]
- 10. oiccpress.com [oiccpress.com]
- 11. 4'-Chloro-2',5'-dimethoxyacetoacetanilide | C12H14ClNO4 | CID 78170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. chembk.com [chembk.com]
- 13. hoffmanchemicals.com [hoffmanchemicals.com]
- 14. N-(4-chloro-2,5-dimethoxyphenyl)-2-(2,5-dimethylphenoxy)acetamide - C18H20ClNO4 | CSSS00027977343 [chem-space.com]
- 15. static.cymitquimica.com [static.cymitquimica.com]
- 16. fishersci.com [fishersci.com]
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